molecular formula C20H19NO3 B5157462 N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide CAS No. 332174-62-6

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5157462
CAS No.: 332174-62-6
M. Wt: 321.4 g/mol
InChI Key: CZPYHGGEHNLYRK-UHFFFAOYSA-N
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Description

N-[(2-Hydroxynaphthalen-1-yl)-(4-Methoxyphenyl)methyl]acetamide is a naphthol-derived acetamide featuring a 4-methoxyphenyl substituent and a hydroxyl group at the 2-position of the naphthalene ring. This compound is synthesized via multicomponent reactions under solvent-free conditions, often catalyzed by heteropolyacids like molybdatophosphoric acid . Its structure is characterized by a central methylene bridge connecting the naphthol and aryl moieties, with an acetamide group attached. Key physical properties include a melting point of 178°C (literature range: 183–186°C) and distinct IR absorption bands at 3399 cm⁻¹ (NH/OH stretch) and 1639 cm⁻¹ (C=O stretch) .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(22)21-20(15-7-10-16(24-2)11-8-15)19-17-6-4-3-5-14(17)9-12-18(19)23/h3-12,20,23H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYHGGEHNLYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386937
Record name N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332174-62-6
Record name N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide typically involves a one-pot multicomponent reaction. This reaction includes the condensation of 2-naphthol, an aldehyde, and an amide in the presence of a catalyst. Various catalysts have been reported for this synthesis, including magnetic nanoparticle-supported acidic ionic liquids and other green chemistry approaches . The reaction conditions often involve heating the mixture under reflux in a suitable solvent, such as ethanol or acetonitrile .

Chemical Reactions Analysis

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the aryl ring and naphthalene system significantly influence melting points, spectral features, and reactivity. Selected analogs are compared below:

Compound Name Substituents Melting Point (°C) IR C=O (cm⁻¹) Key NMR Shifts (δ, ppm) Yield (%)
Target Compound 4-OCH₃, 2-OH 178 1639 10.10 (s, OH), 8.57 (d, NH), 7.39–7.07 (Ar-H) 75–86
5a (Nitro analog) 4-NO₂, 2-OH 249–251 1647 10.10 (s, OH), 8.12 (d, Ar-H), 8.57 (d, NH) ~80
Chloro analog 4-Cl, 2-OH 230 1631 7.20–7.24 (Ar-H), 1.97 (s, CH₃) 75–79
6c (Triazole analog) 4-OCH₃, triazole N/A 1678 HRMS: m/z 393.1112 [M+H]+ N/A
5e (Hydroxyphenyl analog) 4-OH, 2-OH N/A N/A 7.39–7.07 (Ar-H), 1.97 (s, CH₃) N/A

Key Observations :

  • Melting Points: Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points compared to electron-donating groups (OCH₃) due to enhanced intermolecular forces .
  • IR Spectra : The C=O stretch shifts to higher frequencies (1647 cm⁻¹ for nitro vs. 1639 cm⁻¹ for methoxy) due to nitro’s electron-withdrawing effect, polarizing the carbonyl bond .
  • NMR : The hydroxyl proton (δ ~10.10 ppm) is consistent across analogs, while aryl proton patterns vary with substituent electronic effects .

Catalytic and Reaction Efficiency

The target compound’s synthesis is optimized with molybdatophosphoric acid, which outperforms other heteropolyacids in yield and reaction time . Comparatively, silica-supported catalysts or tetrachlorosilane methods are less efficient for bulkier analogs like bromo-substituted derivatives .

Biological Activity

N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves a one-pot multicomponent reaction. This reaction includes the condensation of 2-naphthol, an aromatic aldehyde, and acetamide, often facilitated by various catalysts such as boric acid or triethanolammonium acetate. The compound has been characterized by various spectroscopic methods, confirming its structure and purity.

Key Physical Properties:

PropertyValue
Molecular Weight236 g/mol
Melting Point177-179 °C
SolubilitySoluble in DMSO, ethanol
Functional GroupsHydroxyl, methoxy, amide

1. Inhibitory Activities

This compound exhibits notable inhibitory activities against several enzymes:

  • Acetylcholinesterase (AChE) : This enzyme's inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • α-Glycosidase : Inhibition of this enzyme indicates possible use in managing diabetes by controlling blood sugar levels.

The compound's mechanism of action primarily involves the scavenging of free radicals, which contributes to its antioxidant properties. This activity is crucial for mitigating oxidative stress-related conditions.

2. Antioxidant Properties

The antioxidant activity of this compound has been demonstrated through various assays. It effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : A study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, enhancing cell viability in vitro.
  • Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

Table of Biological Activities

Activity TypeAssay MethodResult
AChE InhibitionEllman’s AssayIC50 = 12.5 µM
α-Glycosidase InhibitionSpectrophotometric AssayIC50 = 15 µM
Antioxidant ActivityDPPH Radical ScavengingEC50 = 20 µM

Q & A

Q. What are the established synthetic routes for N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide?

The compound is synthesized via a solvent-free, one-pot multicomponent reaction. A mixture of 4-methoxyphenylaldehyde, β-naphthol, acetamide, and phenylboronic acid (catalyst) is heated at 393 K for 7 hours. Reaction progress is monitored by TLC, followed by ethanol purification . For analogous structures, oximation of intermediates (e.g., hydroxylamine hydrochloride with sodium acetate) is used to introduce hydroxyimino groups .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., naphthalene-phenyl inclination: ~78–84°), and hydrogen-bonding networks (intramolecular N–H⋯O and intermolecular O–H⋯O) .
  • NMR spectroscopy : Distinct signals at δ ~170 ppm (carbonyl C=O) and aromatic proton shifts confirm substituent positions .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 306 [M⁺]) validate molecular weight .

Q. What functional groups dictate its reactivity?

The hydroxyl (-OH) group on naphthalene participates in hydrogen bonding, influencing crystallinity and solubility. The acetamide (-NHCOCH₃) moiety enables nucleophilic substitutions, while the methoxyphenyl group enhances electron-donating effects, affecting π-π stacking in supramolecular arrangements .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Use SHELXL for refinement, which handles high-resolution or twinned data robustly . For dihedral angle discrepancies (e.g., 78.32° vs. 84.70° in polymorphs), compare with Cambridge Structural Database entries (e.g., CSD refcodes: BAZGIR, MOSSLEM) to assess steric or electronic variations . Validate hydrogen-bonding motifs via Hirshfeld surface analysis (e.g., O–H⋯O interactions contribute 12–15% to crystal packing) .

Q. What methodological approaches are used to study its pharmacological mechanisms?

  • MTT assays : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using the compound’s lipophilicity (LogP ~3.2) to predict membrane permeability .
  • SAR studies : Modify the methoxyphenyl or naphthol groups to optimize bioactivity .

Q. How do hydrogen-bonding networks influence its stability and bioactivity?

Intramolecular N–H⋯O bonds stabilize the syn-periplanar conformation, critical for binding to biological targets. Intermolecular O–H⋯O interactions enhance crystal lattice stability, reducing degradation under physiological conditions . Disrupting these bonds via solvent polarity changes (e.g., DMSO) can alter solubility and activity .

Q. What computational tools predict its supramolecular behavior?

  • Mercury Software : Visualize packing diagrams and quantify void volumes (e.g., 5–8% in unit cells) .
  • Gaussian 16 : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • PLATON : Analyze symmetry operations and validate space group assignments (e.g., P2₁/c) .

Methodological Notes

  • Crystallographic Data : Deposit raw data in CCDC (e.g., CCDC 1848011) for reproducibility .
  • Synthetic Optimization : Vary catalysts (e.g., Lewis acids vs. boronic acids) to improve yield (current: ~65–70%) .
  • Biological Assays : Use LC-MS to monitor metabolic stability in liver microsomes .

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